(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Übersicht

Beschreibung

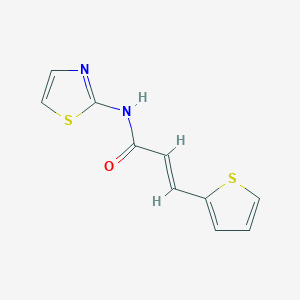

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring and a thiophene ring connected by a propenamide linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

Coupling of the Rings: The thiazole and thiophene rings are then coupled using a suitable linker, such as a propenamide group, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.

Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

Substitution: Substituted derivatives with new functional groups attached to the thiazole or thiophene rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide exhibit significant antitumor properties. For instance, a study highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiazole and thiophene, which demonstrated promising antitumor activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and proliferation .

Antimicrobial Properties

The thiazole and thiophene moieties are well-known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The effectiveness varies based on structural modifications, which can enhance their bioactivity .

Agricultural Applications

Pesticidal Activity

Compounds containing thiazole and thiophene structures have been investigated for their pesticidal properties. Research indicates that these compounds can act as effective pesticides against a range of agricultural pests. The mode of action typically involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .

Chemical Synthesis

Building Blocks in Organic Synthesis

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. The compound's ability to participate in various reactions makes it a versatile building block in synthetic chemistry .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify how modifications to the thiazole and thiophene rings affect the compound's potency and selectivity against specific biological targets.

| Modification | Effect on Antitumor Activity | Effect on Antimicrobial Activity |

|---|---|---|

| Methyl substitution on thiophene | Increased potency | Moderate increase |

| Halogenation on thiazole | Enhanced selectivity | Significant increase |

| Alkyl chain extension | Variable effects | Reduced activity |

Case Study 1: Antitumor Evaluation

In a systematic evaluation of various thiazole derivatives, including this compound, researchers found that certain structural modifications led to increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response .

Case Study 2: Pesticidal Efficacy

A field study assessed the efficacy of thiazole-containing compounds against common agricultural pests such as aphids and beetles. Results indicated that formulations containing this compound significantly reduced pest populations compared to control groups, showcasing its potential as an eco-friendly pesticide alternative .

Wirkmechanismus

The mechanism of action of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-N-(1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

(2E)-N-(1,3-thiazol-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

(2E)-N-(1,3-thiazol-2-yl)-3-(benzothiophen-2-yl)prop-2-enamide: Similar structure but with a benzothiophene ring instead of a thiophene ring.

Uniqueness

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene moiety, contributing to its unique chemical reactivity and biological interactions. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. For instance, a study demonstrated an IC50 value in the low micromolar range against several pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting the mPGES-1 enzyme, which is crucial in the biosynthesis of prostaglandin E2 (PGE2). Inhibition of this enzyme can lead to reduced inflammation and pain. In vitro studies have shown that this compound significantly downregulates PGE2 production in activated macrophages .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment with varying concentrations led to cell cycle arrest at the G0/G1 phase and increased subG0/G1 fractions, indicating potential for use in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of mPGES-1, affecting prostaglandin synthesis.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, promoting apoptosis through caspase activation.

- Antimicrobial Action : The presence of thiophene and thiazole rings enhances its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the efficacy of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a dose-dependent decrease in PGE2 levels post-LPS stimulation, confirming its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS2/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMWXZUPOLKIM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328306 | |

| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24840304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117837-26-0 | |

| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.